4H-Pyrrolo2,1-d-1,3,5-dithiazine, tetrahydro-2,4-dimethyl-, 2S-(2.alpha.,4.alpha.,8a.beta.)-
4H-Pyrrolo2,1-d-1,3,5-dithiazine, tetrahydro-2,4-dimethyl-, 2S-(2.alpha.,4.alpha.,8a.beta.)-
Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine, also known as pyrrolidino[1, 2-e]-4h-1, 3, 5-dithiazine, 2, 4-dimethyl, belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is primarily located in the cytoplasm. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine has a cooked, meaty, and roasted taste.
Brand Name:
Vulcanchem
CAS No.:
116505-60-3
VCID:
VC0040661
InChI:
InChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3
SMILES:
CC1N2CCCC2SC(S1)C
Molecular Formula:
C8H13NS2
Molecular Weight:
189.3 g/mol
4H-Pyrrolo2,1-d-1,3,5-dithiazine, tetrahydro-2,4-dimethyl-, 2S-(2.alpha.,4.alpha.,8a.beta.)-
CAS No.: 116505-60-3
Main Products
VCID: VC0040661
Molecular Formula: C8H13NS2
Molecular Weight: 189.3 g/mol
CAS No. | 116505-60-3 |
---|---|
Product Name | 4H-Pyrrolo2,1-d-1,3,5-dithiazine, tetrahydro-2,4-dimethyl-, 2S-(2.alpha.,4.alpha.,8a.beta.)- |
Molecular Formula | C8H13NS2 |
Molecular Weight | 189.3 g/mol |
IUPAC Name | 2,4-dimethyl-6,7,8,8a-tetrahydro-4H-pyrrolo[2,1-d][1,3,5]dithiazine |
Standard InChI | InChI=1S/C8H15NS2/c1-6-9-5-3-4-8(9)11-7(2)10-6/h6-8H,3-5H2,1-2H3 |
Standard InChIKey | QXGJYXDVHVXKHW-UHFFFAOYSA-N |
SMILES | CC1N2CCCC2SC(S1)C |
Canonical SMILES | CC1N2CCCC2SC(S1)C |
Description | Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine, also known as pyrrolidino[1, 2-e]-4h-1, 3, 5-dithiazine, 2, 4-dimethyl, belongs to the class of organic compounds known as 1, 3, 5-dithiazinanes. These are cyclic compounds that contain a dithiazinane ring, which is a saturated heterocycle that consisting of one nitrogen atom, two sulfur atoms at the 1-, 3-, and 5- position, respectively. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is slightly soluble (in water) and a very strong basic compound (based on its pKa). Within the cell, pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine is primarily located in the cytoplasm. Pyrrolidino-[1, 2E]-4H-2, 4-dimethyl-1, 3, 5-dithiazine has a cooked, meaty, and roasted taste. |
PubChem Compound | 529068 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume